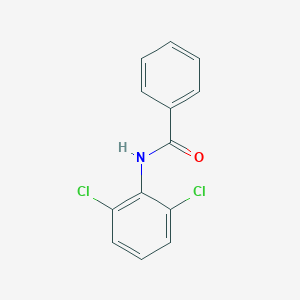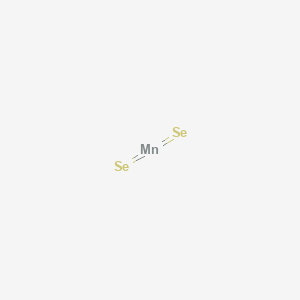
Manganese diselenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese diselenide (MnSe2) is a 2D transition metal dichalcogenide (TMD) material that has gained significant attention in the scientific community due to its unique electronic, optical, and magnetic properties. MnSe2 belongs to the family of TMDs, which are semiconducting materials with a layered structure composed of transition metal atoms sandwiched between two chalcogen atoms. MnSe2 has a hexagonal crystal structure and is a promising candidate for various applications, including energy storage, catalysis, and electronics.
Mecanismo De Acción
The mechanism of action of Manganese diselenide is still not well understood, but it is believed to be due to its unique electronic and magnetic properties. Manganese diselenide is a ferromagnetic material, which means that it has a permanent magnetic moment even in the absence of an external magnetic field. This property makes it a promising candidate for spintronics, a field of research that aims to develop devices that operate on the spin of electrons rather than their charge.
Biochemical and Physiological Effects:
Manganese diselenide has shown promising results in the field of biomedicine. In a recent study, Manganese diselenide nanoparticles were used as a contrast agent for magnetic resonance imaging (MRI). The nanoparticles showed excellent biocompatibility and were able to enhance the contrast of MRI images, making them useful for diagnostic purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Manganese diselenide has several advantages as a material for laboratory experiments. It is relatively easy to synthesize and has unique electronic and magnetic properties that make it a promising candidate for various applications. However, Manganese diselenide also has some limitations, including its high sensitivity to air and moisture, which can affect its properties.
Direcciones Futuras
There are several future directions for research on Manganese diselenide. One promising area is the development of Manganese diselenide-based devices for spintronics. Another area of research is the use of Manganese diselenide as a catalyst for various chemical reactions, including the conversion of carbon dioxide to useful chemicals. Additionally, Manganese diselenide could be used as a material for energy storage devices, such as supercapacitors and batteries. Finally, more research is needed to understand the mechanism of action of Manganese diselenide and its potential applications in biomedicine.
Métodos De Síntesis
Manganese diselenide can be synthesized using various methods, including chemical vapor deposition (CVD), hydrothermal synthesis, and solvothermal synthesis. CVD is a popular method for the large-scale production of high-quality Manganese diselenide films. In this method, a precursor gas containing manganese and selenium is introduced into a high-temperature reactor, where it reacts to form Manganese diselenide on a substrate.
Aplicaciones Científicas De Investigación
Manganese diselenide has been extensively studied for its potential applications in various fields of research. In the field of energy storage, Manganese diselenide has shown promising results as an electrode material for rechargeable batteries. In a recent study, Manganese diselenide was used as an anode material for sodium-ion batteries, and it showed excellent electrochemical performance with high capacity and long cycle life.
Propiedades
Número CAS |
12299-98-8 |
|---|---|
Fórmula molecular |
MnSe2 |
Peso molecular |
212.9 g/mol |
Nombre IUPAC |
bis(selanylidene)manganese |
InChI |
InChI=1S/Mn.2Se |
Clave InChI |
KDAKOPXAEMJUSU-UHFFFAOYSA-N |
SMILES |
[Mn](=[Se])=[Se] |
SMILES canónico |
[Mn](=[Se])=[Se] |
Otros números CAS |
12299-98-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
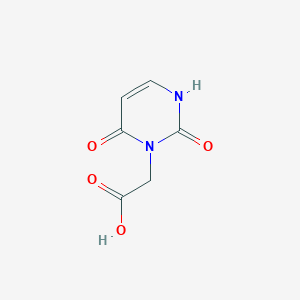
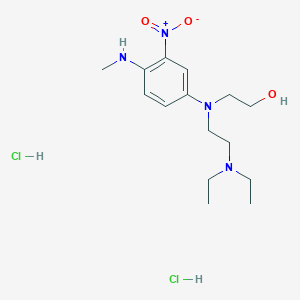
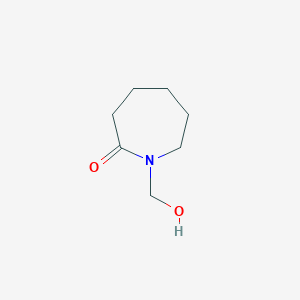
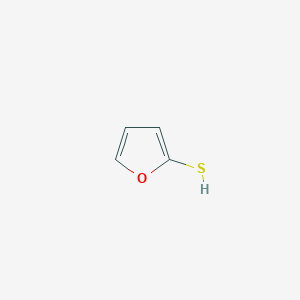
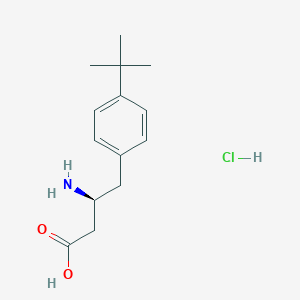
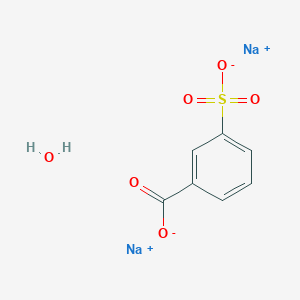
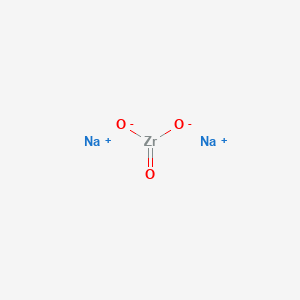
![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
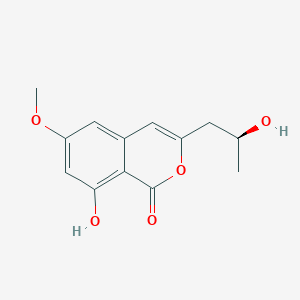

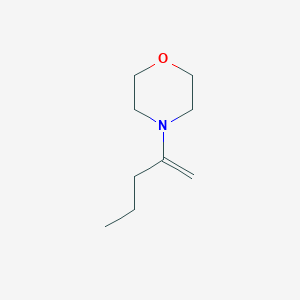
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
